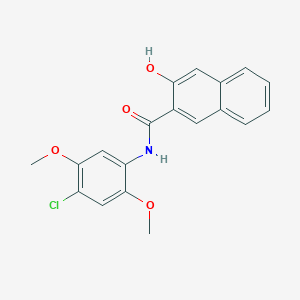

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-24-17-10-15(18(25-2)9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22/h3-10,22H,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHKTBRNOLQDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063385 | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-92-1 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-LC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthol AS-LC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-3-hydroxy-2',5'-dimethoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Amide Bond Formation via Acid Chloride Intermediate

The most widely documented method for synthesizing this compound involves the reaction of 3-hydroxy-2-naphthoic acid with 4-chloro-2,5-dimethoxyaniline. The process typically begins with the conversion of 3-hydroxy-2-naphthoic acid into its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] under anhydrous conditions. The acid chloride is then reacted with 4-chloro-2,5-dimethoxyaniline in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. This method yields the target compound with a reported melting point of 190°C.

Key Reaction Conditions:

Coupling Agent-Mediated Synthesis

Alternative approaches employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to facilitate direct amide bond formation between 3-hydroxy-2-naphthoic acid and 4-chloro-2,5-dimethoxyaniline. This method avoids the need for isolated acid chlorides, reducing purification steps. For instance, HATU activates the carboxylic acid group in situ, enabling efficient coupling in polar aprotic solvents like dimethylformamide (DMF).

Optimization Parameters:

-

Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance reaction rates.

-

Solvent: Anhydrous DMF or acetonitrile.

Industrial-Scale Production Strategies

Industrial synthesis of this compound prioritizes cost efficiency, scalability, and environmental compliance. Large-scale reactors equipped with automated temperature and pH controls are employed to maintain consistent product quality. Key considerations include:

Continuous Flow Reactor Systems

Recent advancements utilize microreactor technology to improve mixing efficiency and reduce reaction times. For example, azo coupling reactions conducted in microreactors (e.g., Cytos systems) achieve higher yields (up to 95%) compared to batch processes. These systems enable precise control over reactant stoichiometry and temperature, minimizing byproduct formation.

Solvent Recycling and Waste Management

Industrial processes often incorporate solvent recovery systems to mitigate environmental impact. Butoxyethanol, a common solvent in post-reaction washes, is recycled via distillation, reducing raw material costs by 15–20%.

Reaction Optimization and Kinetic Analysis

Stoichiometric Adjustments

Deviations from the ideal 1:1 molar ratio of 3-hydroxy-2-naphthoic acid to 4-chloro-2,5-dimethoxyaniline result in incomplete reactions. Excess aniline (1.2:1 molar ratio) is recommended to drive the reaction to completion, particularly in coupling agent-mediated syntheses.

Temperature and pH Dependence

The reaction is highly sensitive to pH, with optimal performance observed at pH 4.8–5.0 during azo coupling steps. Elevated temperatures (>80°C) promote side reactions such as decarboxylation, while temperatures below 60°C prolong reaction times.

Analytical Characterization Techniques

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 240 nm and 375 nm confirms purity >95%, as specified in commercial standards.

Applications in Dye and Pigment Synthesis

This compound serves as a coupling component in the synthesis of Pigment Red 187 (C.I. 12486), a high-performance azo pigment used in plastics and coatings. Regulatory guidelines limit its concentration to ≤1% by weight in food-contact polymers due to potential leaching risks .

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: Formation of 2-naphthalenecarboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₉H₁₆ClNO₄

- Molecular Weight : 357.79 g/mol

- IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

- CAS Number : 4273-92-1

The compound features a naphthalene ring, a carboxamide group, and a phenyl ring with chlorine and methoxy substitutions. This specific arrangement contributes to its diverse functionalities.

Chemistry

This compound serves as a building block in organic synthesis . Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various catalytic processes.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may inhibit key metabolic enzymes involved in cancer cell proliferation and modulate viral capsid assembly in Hepatitis B virus models. These properties highlight its potential use in therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for its anti-inflammatory and anticancer properties . Studies have shown that it effectively inhibits cell proliferation driven by RET mutations, suggesting its role as a novel RET kinase inhibitor.

Industry

This compound is utilized in the development of dyes , pigments , and other specialty chemicals. Its structural characteristics allow it to be incorporated into various formulations, enhancing the performance and stability of industrial products.

This compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : Significant inhibition of cancer cell lines at micromolar concentrations.

- Antiviral Activity : Modulation of Hepatitis B virus capsid assembly.

- Antioxidant Properties : Reduction of oxidative stress markers in cellular models.

Cancer Therapy

A pivotal study by Reddy et al. evaluated a series of benzamide derivatives including this compound. The results indicated effective inhibition of cell proliferation driven by RET wildtype and gatekeeper mutations, underscoring its potential as a novel RET kinase inhibitor.

Hepatitis B Virus Modulation

Research into the antiviral properties revealed that this compound could modulate the assembly of Hepatitis B virus capsids. This suggests a novel approach to targeting viral replication pathways.

Pharmacological Characterization

Pharmacological studies have demonstrated:

- In Vitro Studies : Significant inhibition observed in various cancer cell lines.

- In Vivo Studies : Preliminary animal studies indicated a favorable safety profile with no observed toxicity at therapeutic doses.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- Core Structure : A naphthamide backbone (3-hydroxy-2-naphthamide) linked to a 4-chloro-2,5-dimethoxyphenyl group.

- Functional Groups : Hydroxy (-OH) at position 3 of the naphthalene ring, methoxy (-OCH₃) groups at positions 2 and 5, and a chloro (-Cl) substituent at position 4 of the phenyl ring .

Comparison with Structurally Similar Compounds

Substituted Naphthamides and Acetamides

Key Observations :

- The hydroxy and methoxy groups in the target compound enhance its polarity, making it suitable for aqueous dye formulations. In contrast, dichlorophenyl analogs (e.g., N-(2,4-dichlorophenyl)-1-naphthamide) exhibit higher lipophilicity, favoring biological membrane interaction .

- The position of chloro substituents significantly impacts reactivity. For example, 4-Cl in the target compound optimizes electron-withdrawing effects for azo bond formation, whereas 2-Cl in other analogs may sterically hinder coupling reactions .

Halogenated Aromatic Amines (NBOMe Series)

Key Observations :

- Despite sharing the 4-chloro-2,5-dimethoxyphenyl moiety, the NBOMe series compounds differ in their amine backbone (e.g., ethanamine vs. naphthamide). This structural distinction leads to divergent applications: the target compound is non-psychoactive and used industrially, whereas NBOMe derivatives act on CNS receptors .

- The presence of bromine (25B-NBOMe) increases molecular weight and alters receptor binding kinetics compared to chloro analogs .

Azo Dyes and Coupling Components

Key Observations :

- The target compound lacks an azo group but serves as a coupling component in dye synthesis. Its 3-hydroxy group reacts with diazonium salts to form stable azo bonds, while methoxy groups enhance solubility in organic solvents .

- In contrast, pre-formed azo dyes (e.g., nitro-substituted derivatives) exhibit direct coloration but require stringent synthesis conditions .

Biologische Aktivität

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, with the CAS number 4273-92-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C19H16ClN O4

- Molecular Weight : 357.79 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms, including:

- Enzyme Inhibition : Inhibition of key metabolic enzymes involved in cancer cell proliferation.

- Antiviral Activity : Modulation of viral capsid assembly, particularly in Hepatitis B virus models.

- Antioxidant Properties : Reduction of oxidative stress markers in cellular models.

Biological Activities and Research Findings

The following table summarizes key studies and findings regarding the biological activities of this compound:

Case Studies

-

Cancer Therapy :

A study conducted by Reddy et al. evaluated a series of benzamide derivatives, including this compound. Results indicated that this compound effectively inhibited cell proliferation driven by RET wildtype and gatekeeper mutations, highlighting its potential as a novel RET kinase inhibitor . -

Hepatitis B Virus Modulation :

Research into the antiviral properties revealed that this compound could modulate the assembly of Hepatitis B virus capsids. This study suggests a novel approach to targeting viral replication pathways .

Pharmacological Characterization

Pharmacological characterization studies have investigated the compound's effects on various biological systems:

- In Vitro Studies : Showed significant inhibition of cancer cell lines at micromolar concentrations.

- In Vivo Studies : Preliminary animal studies indicated a favorable safety profile with no observed toxicity at therapeutic doses.

Q & A

Q. What computational tools predict solubility and bioavailability for derivative screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.